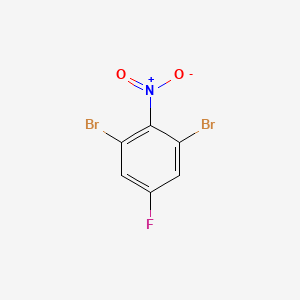

1,3-Dibromo-5-fluoro-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,3-Dibromo-5-fluoro-2-nitrobenzene” is a chemical compound with the molecular formula C6H2Br2FNO2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “1,3-Dibromo-5-fluoro-2-nitrobenzene” can be represented by the InChI code1S/C6H2Br2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the benzene ring. Chemical Reactions Analysis

The chemical reactions involving “1,3-Dibromo-5-fluoro-2-nitrobenzene” could include electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This is then followed by the removal of a proton, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

“1,3-Dibromo-5-fluoro-2-nitrobenzene” is a solid substance at room temperature . It has a molecular weight of 298.89 . The exact physical and chemical properties may depend on the specific conditions and purity of the substance.Applications De Recherche Scientifique

Chemical Synthesis

“1,3-Dibromo-5-fluoro-2-nitrobenzene” is a useful compound in chemical synthesis . It can be used as a building block in the synthesis of various complex molecules due to its unique structure and reactivity .

Preparation of Ligands

This compound can be used in the preparation of ligands . For instance, it can be used in the synthesis of the ligand “5-fluoro-1,3-di(2-pyridyl)benzene” through a Stille reaction with "2-(tri-n-butylstannyl)pyridine" .

Material Science

In material science, “1,3-Dibromo-5-fluoro-2-nitrobenzene” can be used as a precursor for the synthesis of materials with specific properties. The presence of bromine, fluorine, and nitro groups in the molecule can influence the properties of the resulting material .

Pharmaceutical Research

In pharmaceutical research, “1,3-Dibromo-5-fluoro-2-nitrobenzene” could potentially be used as a building block in the synthesis of new drugs. The presence of reactive groups in the molecule allows for a wide range of chemical transformations .

Agrochemical Research

Similar to pharmaceutical research, this compound could also be used in the synthesis of new agrochemicals. The nitro group in the molecule could potentially be reduced to an amine, which is a common functionality in many agrochemicals .

Analytical Chemistry

In analytical chemistry, “1,3-Dibromo-5-fluoro-2-nitrobenzene” could potentially be used as a standard or a probe due to its unique mass spectral characteristics .

Mécanisme D'action

Target of Action

It’s known that this compound is an aryl fluorinated building block , which suggests it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can participate in various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . It’s also known to be an inhibitor of CYP1A2 and CYP2C9 .

Result of Action

It’s known that the compound can be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a stille reaction with 2- (tri- n butylstannyl)pyridine .

Action Environment

It’s known that the compound should be stored in a dry room at normal temperature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3-dibromo-5-fluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVNREXXMPLVQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-fluoro-2-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2451503.png)

![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2451513.png)

![4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2451515.png)

![5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)